Azetidine-2-carboxylic acid Azetidine-2-carboxylic acid Azetidine-2-carboxylic acid is an azetidinecarboxylic acid that is azetidine substituted by a carboxy group at position 2. It is a plant non-protein amino acid. It has a role as a plant metabolite and a teratogenic agent. It is an azetidinecarboxylic acid and an amino acid.
Azetidine-2-carboxylate is a natural product found in Convallaria majalis, Clavulinopsis miyabeana, and other organisms with data available.
A proline analog that acts as a stoichiometric replacement of proline. It causes the production of abnormal proteins with impaired biological activity.
Brand Name: Vulcanchem
CAS No.: 2517-04-6
VCID: VC20756346
InChI: InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7)
SMILES: C1CNC1C(=O)O
Molecular Formula: C4H7NO2
Molecular Weight: 101.10 g/mol

Azetidine-2-carboxylic acid

CAS No.: 2517-04-6

Cat. No.: VC20756346

Molecular Formula: C4H7NO2

Molecular Weight: 101.10 g/mol

* For research use only. Not for human or veterinary use.

Azetidine-2-carboxylic acid - 2517-04-6

CAS No. 2517-04-6
Molecular Formula C4H7NO2
Molecular Weight 101.10 g/mol
IUPAC Name azetidine-2-carboxylic acid
Standard InChI InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7)
Standard InChI Key IADUEWIQBXOCDZ-UHFFFAOYSA-N
SMILES C1CNC1C(=O)O
Canonical SMILES C1CNC1C(=O)O
Melting Point 217 °C

Chemical Structure and Properties

Azetidine-2-carboxylic acid is a heterocyclic compound with the molecular formula C₄H₇NO₂. Its structure consists of a four-membered azetidine ring (containing nitrogen as the heteroatom) with a carboxylic acid group substituted at the second carbon position. The key structural distinction between azetidine-2-carboxylic acid and the standard amino acid proline is the ring size: azetidine-2-carboxylic acid contains a four-membered ring, whereas proline features a five-membered pyrrolidine ring .

The physical and chemical properties of azetidine-2-carboxylic acid are summarized in the following table:

PropertyValue
Molecular formulaC₄H₇NO₂
Molecular weight101.1039 g/mol
Density1.275 g/cm³
Melting point215°C (419°F; 488K)
Boiling point242°C (468°F; 515K)
Solubility in water5.0 g/100 ml
Exact mass101.047678473

This compound's structural similarity to proline allows it to be misincorporated into proteins in place of proline, which contributes significantly to its biological effects and toxicity .

Natural Occurrence

Azetidine-2-carboxylic acid was first identified in plants in 1955. It has since been found in numerous plant species across different families. The compound is particularly prevalent in:

Plant Families Containing Azetidine-2-Carboxylic Acid

Azetidine-2-carboxylic acid has been detected in multiple plant species, notably from the following families:

  • Asparagaceae: including Convallaria majalis (lily of the valley) and Polygonatum species (solomon's seal) .

  • Fabaceae: numerous plants from the bean family contain this compound, which may contribute to their defense mechanisms .

  • Amaranthaceae: found in small quantities in table beets, garden beets, and sugar beets .

The concentration of azetidine-2-carboxylic acid varies considerably between plant species and even between different tissues within the same plant. In some species, it can accumulate to relatively high concentrations, particularly in the rhizomes and fresh foliage . This distribution pattern suggests ecological roles related to plant defense against herbivores and competing vegetation.

Biosynthesis of Azetidine-2-Carboxylic Acid

Recent research has made significant advances in understanding the biosynthetic pathways of azetidine-2-carboxylic acid in both plants and bacteria.

Bacterial Biosynthesis

In bacterial systems, azetidine-2-carboxylic acid synthesis involves a remarkable enzymatic transformation of S-adenosylmethionine (SAM). Specialized enzymes called azetidine-2-carboxylic acid synthases catalyze the intramolecular 4-exo-tet cyclization of SAM, yielding the highly strained heterocycle structure characteristic of azetidine-2-carboxylic acid .

The molecular mechanism involves:

  • Exceptional substrate conformation of SAM

  • Desolvation effects that facilitate the cyclization

  • Cation-π interactions that stabilize reaction intermediates

These synthases have been identified in bacterial natural product pathways involving non-ribosomal peptide synthetases. Research has revealed related SAM lyases in diverse bacterial phyla, suggesting that azetidine-2-carboxylic acid-containing metabolites may be more prevalent in nature than previously recognized .

Engineered Biosynthesis

Researchers have successfully engineered biosynthetic pathways for azetidine-2-carboxylic acid production in model organisms. In a recent study, a biological route for L-azetidine-2-carboxylic acid production via the methionine salvage pathway (Yang Cycle) was designed for Escherichia coli. Through systematic engineering strategies, including enhancement of 5-phosphoribosyl 1-pyrophosphate (PRPP) supply, construction of the ATP-adenine cycle, and engineering strain resistance to the compound itself, researchers achieved production of azetidine-2-carboxylic acid with a titer of 568.5 mg/L from glucose .

Toxicological Properties

Azetidine-2-carboxylic acid exhibits significant toxicity to various organisms through its ability to substitute for proline during protein synthesis.

Mechanism of Toxicity

The primary mechanism of azetidine-2-carboxylic acid toxicity stems from its structural similarity to proline, which allows it to be misincorporated into proteins. This misincorporation occurs when proline-tRNA synthetases fail to distinguish between proline and azetidine-2-carboxylic acid, resulting in the latter being integrated into the growing peptide chain during protein synthesis .

When azetidine-2-carboxylic acid replaces proline in proteins, several consequences can occur:

  • Altered protein folding dynamics

  • Changed structural stability of proteins

  • Modified functional properties of affected proteins

Effects on Animals and Humans

Studies have documented a range of toxic and teratogenic effects of azetidine-2-carboxylic acid across various animal species:

  • Developmental malformations in ducks, hamsters, mice, and rabbits

  • Growth inhibition in various organisms

  • Organ-specific toxicity

In humans, misincorporation of azetidine-2-carboxylic acid into proteins can potentially alter the structure and function of essential proteins including collagen, keratin, and hemoglobin . This alteration may contribute to various pathological conditions, although detailed studies on human toxicity remain limited.

Ecological Role

The toxicity of azetidine-2-carboxylic acid serves an ecological function for producer plants. When incorporated into proteins, it:

  • Deters the growth of competing vegetation

  • Poisons herbivorous predators

  • May provide protection against certain pathogens

These properties make azetidine-2-carboxylic acid an important component of plant defense mechanisms .

Detoxification Mechanisms

Various organisms have evolved mechanisms to detoxify azetidine-2-carboxylic acid, enabling them to survive in environments where this compound is present.

Yeast Detoxification

In Saccharomyces cerevisiae, particularly in the Σ1278b strain, detoxification occurs through the action of Mpr1/2 acetyltransferases. These enzymes catalyze the acetylation of azetidine-2-carboxylic acid to produce N-acetyl-azetidine-2-carboxylic acid, which is no longer recognized by tRNA synthetases and therefore becomes non-toxic to the cell .

Bacterial Detoxification

A Pseudomonas strain isolated from soil surrounding the roots of Convallaria majalis (an azetidine-2-carboxylic acid-producing plant) possesses a specialized hydrolase (AC-hydrolase) that can detoxify the compound. The mechanism involves:

  • Periplasmic hydrolysis of azetidine-2-carboxylic acid to 2-hydroxy-4-aminobutyrate

  • Transport of this product into the cytoplasm by a GABA transporter homologue

  • Subsequent transamination of the transported molecule

The evolution of these diverse detoxification mechanisms across different organisms highlights the ecological importance of azetidine-2-carboxylic acid as a selective pressure in certain environments.

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